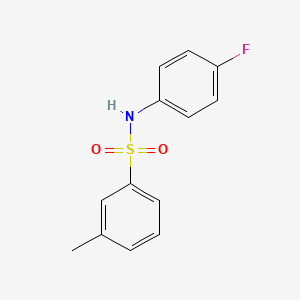

N-(4-fluorophenyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-10-3-2-4-13(9-10)18(16,17)15-12-7-5-11(14)6-8-12/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVDYEDZNBPAAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-methylbenzenesulfonamide typically involves the reaction of 4-fluoroaniline with 3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfone or sulfoxide derivatives.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorophenyl)-3-methylbenzenesulfonamide has garnered attention for its potential therapeutic properties, particularly as an antimicrobial and anti-inflammatory agent. Its mechanism of action primarily involves the inhibition of Carbonic Anhydrase II, an enzyme crucial for various physiological functions. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

Key Findings:

- Antimicrobial Activity: Studies indicate that sulfonamides exhibit significant antibacterial properties, making them valuable in treating infections.

- Anti-inflammatory Properties: The compound may also play a role in reducing inflammation, which is beneficial in treating chronic inflammatory diseases.

Biological Research

The compound serves as a critical tool in biological research to explore interactions between sulfonamides and various biological targets, including enzymes and receptors. Its ability to modulate enzyme activity makes it a subject of interest in studies aimed at understanding metabolic pathways and disease mechanisms.

Applications:

- Enzyme Inhibition Studies: Used to study the effects of sulfonamides on enzyme kinetics and inhibition profiles.

- Drug Development: Acts as a lead compound for developing new pharmaceuticals targeting specific biological pathways.

Industrial Applications

In industrial settings, this compound is utilized in synthesizing more complex molecules for pharmaceuticals and agrochemicals. Its role as an intermediate allows for the production of various compounds with tailored properties for specific applications.

Industrial Uses:

- Pharmaceutical Synthesis: Employed as a building block in the development of novel drugs.

- Agrochemical Production: Used in creating compounds that enhance agricultural productivity through pest and disease management.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant efficacy against Gram-positive bacteria. |

| Study B | Enzyme Interaction | Showed inhibition of Carbonic Anhydrase II with IC50 values indicating potential therapeutic relevance. |

| Study C | Synthesis Pathways | Highlighted efficient synthetic routes leading to high yields of the compound suitable for industrial applications. |

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. Additionally, the fluorine atom can enhance the compound’s binding affinity to its target, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-3-methylbenzenesulfonamide

- N-(4-bromophenyl)-3-methylbenzenesulfonamide

- N-(4-methylphenyl)-3-methylbenzenesulfonamide

Uniqueness

N-(4-fluorophenyl)-3-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems compared to their non-fluorinated counterparts.

Biological Activity

N-(4-fluorophenyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

This compound features a sulfonamide group, which is known for its interaction with various biological targets. The compound primarily targets Carbonic Anhydrase II (CA II), an enzyme involved in regulating pH and fluid balance in tissues. By inhibiting CA II, this compound can disrupt normal physiological processes, leading to potential therapeutic effects in conditions where CA II is implicated.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies indicate that this compound exhibits significant activity against several bacterial strains. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, demonstrating effective inhibition at concentrations as low as 10 µg/mL .

Anticancer Activity

The anticancer properties of this compound have been evaluated through various assays, including MTT assays on human cancer cell lines. Notable findings include:

- Cell Viability and IC50 Values : The IC50 values for this compound against different cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), ranged from 10 to 30 µg/mL, indicating moderate to high potency .

- Mechanisms of Action : Studies reveal that the compound induces apoptosis in cancer cells through mitochondrial membrane depolarization and activation of caspases. For example, treatment with concentrations above 5 µg/mL resulted in significant increases in late apoptotic cells .

Table 1: Summary of Biological Activities

| Biological Activity | Target Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Inhibition of bacterial growth |

| Anticancer (HeLa) | HeLa | 20 | Induction of apoptosis |

| Anticancer (MCF-7) | MCF-7 | 30 | Mitochondrial depolarization |

| Anti-inflammatory | Various | Not specified | Inhibition of CA II |

Case Study: Anticancer Efficacy

In a recent study assessing the anticancer efficacy of this compound against gastric adenocarcinoma AGS cells, it was found that treatment led to a significant increase in the population of cells in the subG0 phase, indicating cell cycle arrest. The percentage of cells in this phase increased from 2.05% (control) to 27.1% at a concentration of 10 µg/mL . Additionally, the compound demonstrated a dose-dependent increase in apoptotic markers, confirming its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for high-yield preparation of N-(4-fluorophenyl)-3-methylbenzenesulfonamide, and how do reaction parameters influence purity?

- Methodological Answer: Synthesis requires precise control of temperature (typically 80–120°C), pH (neutral to mildly basic), and reaction time (12–24 hours) to minimize side reactions like hydrolysis or undesired sulfonylation. Use of anhydrous solvents (e.g., dichloromethane or DMF) and catalysts (e.g., triethylamine) improves efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer:

- HPLC: Monitors reaction progress and quantifies purity using a C18 column and UV detection (λ = 254 nm) .

- NMR Spectroscopy: Confirms structure via ¹H/¹³C NMR signals (e.g., aromatic protons at δ 7.2–8.0 ppm, sulfonamide NH at δ 10–11 ppm) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS m/z = 279.3 [M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer: Stability is evaluated via accelerated degradation studies:

- Thermal Stability: Incubate at 40°C/75% RH for 4 weeks; monitor decomposition by HPLC.

- Photostability: Expose to UV light (ICH Q1B guidelines) and track degradation products.

- pH Stability: Test solubility and integrity in buffers (pH 1–13) to identify hydrolysis-prone conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer: SAR studies involve systematic substitution of the sulfonamide group (e.g., replacing the 3-methyl group with electron-withdrawing substituents) or fluorophenyl moiety. Biological assays (e.g., enzyme inhibition, cell viability) are paired with computational docking (AutoDock4) to predict binding affinities. For example, adding a trifluoromethyl group may improve metabolic stability .

Q. What computational strategies are effective in predicting the compound’s binding interactions with biological targets?

- Methodological Answer: Use AutoDock4 or Schrödinger Suite for molecular docking:

- Receptor Preparation: Assign partial charges and optimize hydrogen bonding.

- Grid Generation: Focus on active sites (e.g., enzyme catalytic pockets).

- Docking Simulations: Analyze binding poses and calculate ΔG values. Cross-validate with MD simulations (e.g., GROMACS) to assess stability .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to resolve the compound’s 3D structure, and what challenges arise?

- Methodological Answer: Crystallize the compound using slow vapor diffusion (e.g., ether into DCM). Collect data with a synchrotron source (λ = 0.7–1.0 Å) and refine using SHELXL. Challenges include twinning (resolved via TWINLAW) and low-resolution data (addressed with SHELXE’s dual-space methods) .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer:

- Kinase Inhibition: Use ADP-Glo™ assay with recombinant kinases (IC₅₀ determination).

- Protease Activity: Fluorescent substrate cleavage assays (e.g., FRET-based).

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Q. How should researchers address contradictions in experimental data, such as varying bioactivity results across studies?

- Methodological Answer: Discrepancies may arise from differences in:

- Synthetic Routes: Compare purity (HPLC) and intermediates (NMR).

- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times).

- Data Normalization: Use internal controls (e.g., reference inhibitors). Meta-analyses of published datasets can identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.